1-(2-(Amino(hydroxyimino)methyl)ethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride

Description

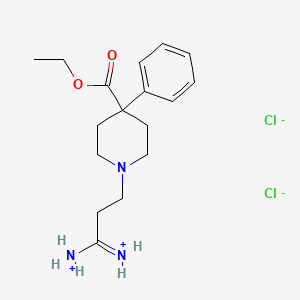

[1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride: is a heterocyclic organic compound with the molecular formula C₁₇H₂₇Cl₂N₃O₂ and a molecular weight of 376.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with an ethoxycarbonyl and phenyl group.

Properties

CAS No. |

95022-51-8 |

|---|---|

Molecular Formula |

C17H27Cl2N3O2 |

Molecular Weight |

376.3 g/mol |

IUPAC Name |

[1-azaniumyl-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propylidene]azanium;dichloride |

InChI |

InChI=1S/C17H25N3O2.2ClH/c1-2-22-16(21)17(14-6-4-3-5-7-14)9-12-20(13-10-17)11-8-15(18)19;;/h3-7H,2,8-13H2,1H3,(H3,18,19);2*1H |

InChI Key |

KOQAVMCLIIUUAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(=[NH2+])[NH3+])C2=CC=CC=C2.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride typically involves the reaction of 4-phenylpiperidine with ethyl chloroformate to introduce the ethoxycarbonyl group. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Conversion to alcohols or amines.

Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propylidene]azanium dichloride

- 1-(2-(Amino(hydroxyimino)methyl)ethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride

Uniqueness: The unique combination of the piperidine ring, ethoxycarbonyl group, and phenyl group distinguishes [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride from other similar compounds.

Biological Activity

1-(2-(Amino(hydroxyimino)methyl)ethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an amino group, a hydroxyimino group, and a phenylisonipecotic acid moiety. This structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the hydroxyimino group is often linked to enhanced activity against bacterial strains.

- Neuropharmacological Effects : The phenylisonipecotic acid component suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies have shown that derivatives can modulate neurotransmitter release.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Antimicrobial Studies

A study published in Biomolecules examined the antimicrobial efficacy of similar compounds. The results demonstrated that derivatives of phenylisonipecotic acids showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Investigations

In a neuropharmacological study, derivatives were tested for their effects on neurotransmitter release in rat brain slices. The results indicated that certain analogs increased dopamine release while decreasing serotonin levels, suggesting a complex interaction with central nervous system pathways .

Enzyme Inhibition Studies

Research conducted on enzyme inhibitors revealed that compounds structurally related to this compound exhibited inhibitory effects on alanyl aminopeptidases. This suggests potential applications in conditions where modulation of peptide metabolism is beneficial .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.